Taniborbactam hydrochloride

Descripción general

Descripción

VNRX-5133 (clorhidrato), también conocido como taniborbactam, es un nuevo inhibidor de β-lactamasa cíclico de boronato. Está diseñado para combatir bacterias Gram-negativas multirresistentes inhibiendo tanto las serina- como las metalo-β-lactamasas. Este compuesto se encuentra actualmente en desarrollo clínico y a menudo se combina con cefepime, un antibiótico cefalosporínico de cuarta generación, para tratar infecciones graves causadas por bacterias productoras de β-lactamasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de VNRX-5133 (clorhidrato) implica la formación de una estructura cíclica de boronato. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. se sabe que la síntesis implica el uso de ácidos borónicos y otros reactivos para formar el núcleo cíclico de boronato .

Métodos de producción industrial

Los métodos de producción industrial para VNRX-5133 (clorhidrato) también son propiedad. Por lo general, la producción de estos compuestos implica una síntesis química a gran escala en condiciones controladas para garantizar la pureza y el rendimiento. El proceso probablemente incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reaction Steps

The enantioselective synthesis of taniborbactam involves eight steps, emphasizing boronate ester chemistry and stereochemical control ( ):

(a) Grignard Reaction for Boronate Ester Formation

The tert-butyl ester 25 reacts with chloromethyl boronate ester 24 via a Grignard intermediate, facilitated by isopropyl magnesium chloride. This step constructs the boronate-linked aromatic core ( ):

text25 (tert-butyl 3-iodo-2-methoxybenzoate) + 24 → 26 (boronate ester)

(b) Diastereoselective Matteson Homologation

Homologation of boronate ester 26 with (dichloromethyl)lithium extends the carbon chain, producing α-chloro derivative 27 . Zinc chloride stabilizes the intermediate, ensuring >95% diastereomeric excess ( ).

(c) Amide Bond Formation

Trans acid 20 reacts with α-chloro derivative 27 under hexamethyldisilazide (HMDS) activation, forming amido boronate ester 28 . Stereochemical integrity is maintained via SFC purification ( ).

(d) Final Deprotection and Cyclization

Treatment of 28 with BCl₃ cleaves protective groups (tert-butyl, pinanediol) and induces cyclization, yielding taniborbactam. Chiral HPLC confirms >99% enantiomeric purity ( ).

Stability and Reactivity Insights

-

pH Sensitivity : The boronic acid moiety in taniborbactam reversibly binds β-lactamases but hydrolyzes under strongly acidic/basic conditions, necessitating pH-controlled formulations ( ).

-

Thermal Stability : Decomposition occurs above 150°C, with exothermic peaks observed in differential scanning calorimetry (DSC) ( ).

Table 2: Spectral Characterization of Key Intermediates ( )

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 24 | 1.28 (s, 6H, CH₃), 3.45 (d, 2H, B-O) | 76.8 (C-B), 28.1 (CH₃) | 389.26 |

| 26 | 7.52 (d, 1H, Ar-H), 1.42 (s, 9H, tBu) | 165.2 (C=O), 81.5 (C-O) | 457.32 |

| 28 | 6.89 (s, 1H, NH), 3.30 (m, 2H, CH₂N) | 172.4 (amide C=O), 55.1 (CH₂N) | 602.41 |

Aplicaciones Científicas De Investigación

Treatment of Complicated Urinary Tract Infections (cUTIs)

Taniborbactam hydrochloride is prominently studied for its role in treating cUTIs, including acute pyelonephritis. The combination of cefepime and taniborbactam has shown promising results in clinical trials:

- Phase 3 Study (CERTAIN-1) : This trial evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem in adults with cUTIs. The study included 661 patients who received either cefepime-taniborbactam or meropenem for 7 to 14 days. Results indicated that clinical success was achieved in 70.6% of patients receiving cefepime-taniborbactam compared to 58% for those receiving meropenem .

Efficacy Against Multidrug-Resistant Bacteria

This compound has demonstrated significant activity against various multidrug-resistant pathogens:

- In Vitro Studies : In a global surveillance study, the combination inhibited 99.7% of Enterobacterales isolates and 94.5% of Pseudomonas aeruginosa isolates at concentrations ≤8 µg/ml .

- In Vivo Models : Studies using murine models have shown that taniborbactam restores the efficacy of cefepime against resistant strains, including those producing carbapenemases such as KPC and NDM .

Pharmacokinetics and Safety Profile

The pharmacokinetics of taniborbactam have been characterized in clinical studies involving healthy volunteers:

- Dosing Regimens : Single doses ranging from 62.5 mg to 1,500 mg and multiple doses from 250 mg to 750 mg every 8 hours were evaluated. No serious adverse events were reported, with headaches being the most common mild adverse effect .

- Excretion : Approximately 80% of the administered cefepime dose is excreted unchanged in urine, indicating effective renal clearance which is crucial for treating urinary tract infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefepime-taniborbactam versus other treatments:

| Treatment | Clinical Success Rate | Notable Findings |

|---|---|---|

| Cefepime-Taniborbactam | 70.6% | Superior efficacy over meropenem in cUTI patients |

| Meropenem | 58% | Standard treatment for cUTIs |

| Cefepime Alone | Not specified | Limited against resistant strains |

Mecanismo De Acción

VNRX-5133 (clorhidrato) ejerce sus efectos inhibiendo las enzimas β-lactamasa. Imita la estructura del estado de transición del sustrato natural de la enzima, lo que le permite unirse al sitio activo. Para las serina-β-lactamasas, forma un enlace covalente reversible, lo que lleva a una disociación lenta y un tiempo de residencia prolongado en el sitio activo. Para las metalo-β-lactamasas, actúa como un inhibidor competitivo, con constantes de inhibición en el rango micromolar .

Comparación Con Compuestos Similares

Compuestos similares

Avibactam: Otro inhibidor de β-lactamasa, pero no inhibe las metalo-β-lactamasas.

Relebactam: Similar al avibactam, inhibe las serina-β-lactamasas pero no las metalo-β-lactamasas.

Vaborbactam: Inhibe las serina-β-lactamasas pero carece de actividad contra las metalo-β-lactamasas.

Singularidad

VNRX-5133 (clorhidrato) es único porque es el primer inhibidor de β-lactamasa con actividad inhibitoria directa contra las cuatro clases de Ambler de β-lactamasas (A, B, C y D). Esta actividad de amplio espectro lo convierte en un candidato prometedor para el tratamiento de infecciones causadas por bacterias multirresistentes .

Actividad Biológica

Taniborbactam hydrochloride, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor that has garnered attention for its potential in combating multidrug-resistant (MDR) Gram-negative bacterial infections. It is primarily developed in combination with the fourth-generation cephalosporin, cefepime, to enhance the antibiotic's efficacy against resistant pathogens.

Taniborbactam exhibits dual inhibition properties:

- Reversible covalent inhibition of serine β-lactamases (SBLs).

- Competitive inhibition of metallo-β-lactamases (MBLs), specifically targeting Ambler classes A, C, and D SBLs, as well as B1 MBLs such as VIM and NDM types .

The compound mimics the transition state of the enzymatic reaction, allowing it to bind effectively to the active sites of these β-lactamases. This binding prevents the hydrolysis of β-lactam antibiotics like cefepime, restoring their antibacterial activity against resistant strains .

In Vitro Studies

Taniborbactam has shown significant in vitro activity against various Enterobacterales and Pseudomonas aeruginosa strains. Notably:

- It restored cefepime's activity in 33 out of 34 engineered E. coli strains producing different β-lactamases, achieving up to a 1,024-fold reduction in the minimum inhibitory concentration (MIC) values .

- Against Pseudomonas aeruginosa, taniborbactam reduced cefepime's MIC90 from 32 mg/L to 8 mg/L .

| Pathogen | Cefepime MIC90 (mg/L) | Cefepime-Taniborbactam MIC90 (mg/L) |

|---|---|---|

| Pseudomonas aeruginosa | 32 | 8 |

| Enterobacterales | Variable | Restored activity in most cases |

In Vivo Studies

In murine models simulating human infections, taniborbactam demonstrated potent efficacy:

- It restored cefepime's effectiveness against cefepime-resistant pathogens in a neutropenic thigh infection model .

- Clinical trials have shown that cefepime-taniborbactam achieved statistical noninferiority to meropenem in treating complicated urinary tract infections (cUTIs), with a composite success rate of 70% compared to 58% for meropenem .

Pharmacokinetics

Taniborbactam displays favorable pharmacokinetic properties:

- The mean terminal elimination half-life ranges from 3.4 to 5.8 hours , with minimal accumulation observed upon repeated dosing .

- Approximately 90% of the administered dose is excreted unchanged in urine, indicating low metabolic processing .

Safety Profile

Clinical studies have reported that taniborbactam is generally well-tolerated:

- The most common adverse events were mild headaches.

- Serious treatment-emergent adverse events occurred at similar rates between taniborbactam and placebo groups, indicating a favorable safety profile .

CERTAIN-1 Study

The CERTAIN-1 study was a pivotal Phase 3 trial evaluating cefepime-taniborbactam against meropenem in adults with cUTIs. Key findings included:

Propiedades

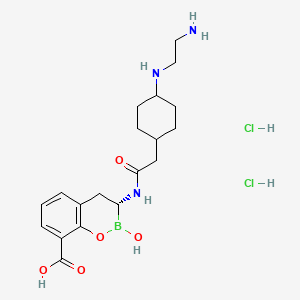

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWIMFZHNCBHIX-PPJOBQAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BCl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244235-49-0 | |

| Record name | Taniborbactam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.